molecular formula C31H26N6O8 B12908572 N-Benzoyl-3'-O-benzoyl-2'-O-[(2-nitrophenyl)methyl]adenosine CAS No. 62805-63-4

N-Benzoyl-3'-O-benzoyl-2'-O-[(2-nitrophenyl)methyl]adenosine

Cat. No.: B12908572
CAS No.: 62805-63-4
M. Wt: 610.6 g/mol
InChI Key: HUSSJOSVSRVQBV-NYBSAPDNSA-N
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Description

N-Benzoyl-3'-O-benzoyl-2'-O-[(2-nitrophenyl)methyl]adenosine is a useful research compound. Its molecular formula is C31H26N6O8 and its molecular weight is 610.6 g/mol. The purity is usually 95%.
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Biological Activity

N-Benzoyl-3'-O-benzoyl-2'-O-[(2-nitrophenyl)methyl]adenosine is a synthetic nucleoside derivative that has garnered attention for its potential biological activities. This compound, characterized by its complex molecular structure, exhibits unique properties that may contribute to various therapeutic applications. This article provides a detailed overview of its biological activity, including enzyme inhibition, receptor binding, and potential therapeutic implications.

Chemical Structure and Properties

The molecular formula of this compound is C22H18N2O5, with a CAS number of 62805-63-4. The compound features:

  • Benzoyl groups at the 2' and 3' positions of the ribose sugar.
  • A nitrophenylmethyl substituent at the 2' position of the adenine base.

These structural components significantly influence its reactivity and biological interactions. The presence of functional groups allows for hydrolysis under acidic or basic conditions, leading to the release of benzoic acid, while the nitrophenylmethyl group can participate in nucleophilic substitution reactions due to its electron-withdrawing nature.

Enzyme Inhibition

This compound has been shown to inhibit various enzymes involved in nucleotide metabolism. Key findings include:

  • Adenosine Deaminase Inhibition : Studies indicate that this compound can effectively bind to and inhibit adenosine deaminase, an enzyme crucial for adenosine metabolism. This inhibition can lead to increased levels of adenosine in biological systems, which may enhance anti-inflammatory responses.
  • Kinase Modulation : Interaction studies reveal that this compound can modulate kinase activity, impacting cellular signaling pathways related to energy metabolism and proliferation.

Receptor Binding

The structural modifications present in this compound enhance its affinity for adenosine receptors. These receptors play significant roles in various physiological processes, including:

  • Cellular Signaling : The binding affinity of this compound to adenosine receptors suggests potential applications in modulating immune responses and inflammatory processes. Research indicates that it may exhibit anti-inflammatory properties by influencing receptor-mediated pathways.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • In Vitro Studies : Experimental data demonstrate that this compound inhibits enzyme activity relevant to nucleotide metabolism, affecting cellular processes such as energy production and signaling pathways. These studies highlight its potential as a therapeutic agent in conditions where modulation of adenosine levels is beneficial.
  • Comparative Analysis : A comparison with structurally similar compounds reveals that this compound stands out due to its specific combination of substituents that enhance biological activity. For instance:
    Compound NameStructural FeaturesUnique Aspects
    N-Benzoyl-2'-O-(2-methoxyethyl)adenosineBenzoylated adenine with methoxyethyl groupUsed primarily in organic synthesis
    N6-benzoyladenosineBenzoylation at the N6 positionExhibits different receptor binding profiles
    5'-O-DMT-N6-benzoyladenosine5' dimethoxytrityl protection with benzoylationCommonly used in oligonucleotide synthesis

Properties

CAS No.

62805-63-4

Molecular Formula

C31H26N6O8

Molecular Weight

610.6 g/mol

IUPAC Name

[(2R,3R,4R,5R)-5-(6-benzamidopurin-9-yl)-2-(hydroxymethyl)-4-[(2-nitrophenyl)methoxy]oxolan-3-yl] benzoate

InChI

InChI=1S/C31H26N6O8/c38-15-23-25(45-31(40)20-11-5-2-6-12-20)26(43-16-21-13-7-8-14-22(21)37(41)42)30(44-23)36-18-34-24-27(32-17-33-28(24)36)35-29(39)19-9-3-1-4-10-19/h1-14,17-18,23,25-26,30,38H,15-16H2,(H,32,33,35,39)/t23-,25-,26-,30-/m1/s1

InChI Key

HUSSJOSVSRVQBV-NYBSAPDNSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)OC(=O)C5=CC=CC=C5)OCC6=CC=CC=C6[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)OC(=O)C5=CC=CC=C5)OCC6=CC=CC=C6[N+](=O)[O-]

Origin of Product

United States

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